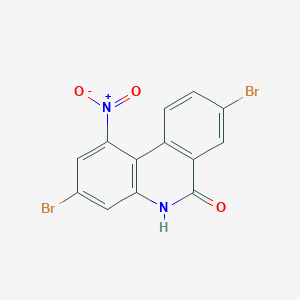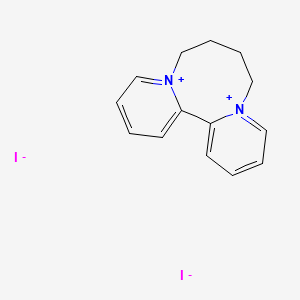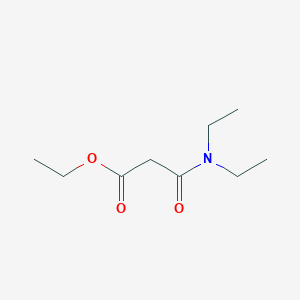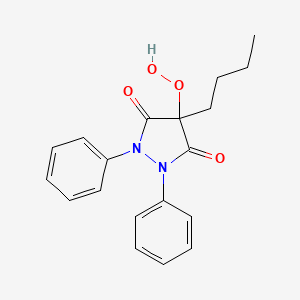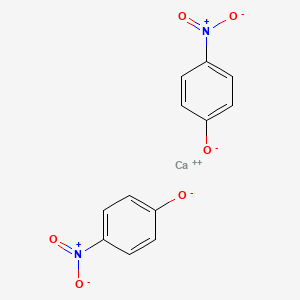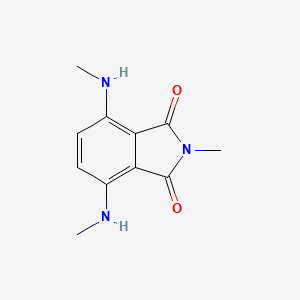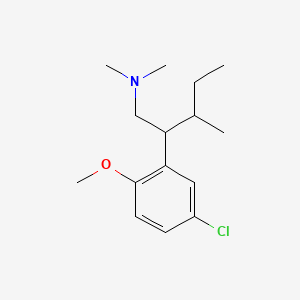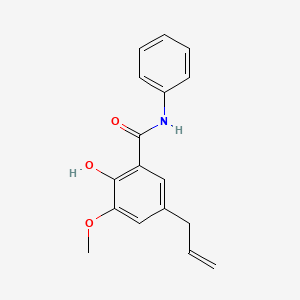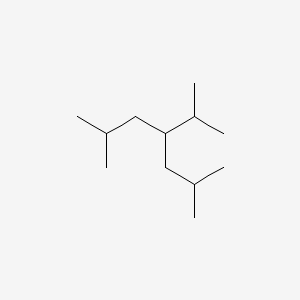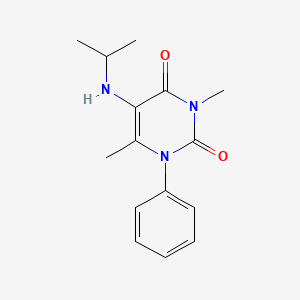
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is a synthetic compound that belongs to the class of uracil derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- typically involves multi-step organic reactions. The starting materials often include uracil or its derivatives, which undergo alkylation, amination, and other functional group modifications to introduce the desired substituents. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the uracil ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents to achieve high selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Uracil: The parent compound, which is a nucleobase in RNA.
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
Uniqueness
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications compared to other uracil derivatives.
Propiedades
Número CAS |
32150-64-4 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-phenyl-5-(propan-2-ylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13-11(3)18(12-8-6-5-7-9-12)15(20)17(4)14(13)19/h5-10,16H,1-4H3 |
Clave InChI |
UAUQNCHZCQYABX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



